racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine
Description
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is a complex organic compound with the molecular formula C18H19NO6 and a molecular weight of 345.351 g/mol. This compound is characterized by its unique structure, which includes a benzyl carbamate group, a dihydroxyphenyl moiety, and a methylated alanine backbone. It is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-18(16(22)23,10-13-7-8-14(20)15(21)9-13)19-17(24)25-11-12-5-3-2-4-6-12/h2-9,20-21H,10-11H2,1H3,(H,19,24)(H,22,23)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVUEPTKODYOL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine typically involves multiple steps, starting with the protection of the amino group using a benzyl carbamate (Cbz) group. The dihydroxyphenyl moiety is often introduced through a reaction with a protected phenol derivative, followed by alkylation to introduce the methyl group on the alanine backbone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using robust and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be further oxidized to produce quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the carbonyl group, leading to the formation of a hydroxyl group.
Substitution: The benzyl carbamate group can be removed through hydrogenolysis, replacing it with an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Hydrogen gas and a palladium catalyst are often used for hydrogenolysis of the benzyl carbamate group.
Major Products Formed:
Oxidation: Quinones, catechols, and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Free amine derivatives of the original compound.
Scientific Research Applications
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein binding.
Industry: It can be used in the production of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the methylated alanine backbone can participate in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)alanine: This compound lacks the methyl group on the alanine backbone.
N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)serine: This compound has a serine instead of an alanine backbone.
Uniqueness: Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is unique due to the presence of the methyl group on the alanine backbone, which can influence its binding affinity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
